molecular formula C15H23N3OS B2559642 3-((dimethylamino)methyl)-N-phenyl-1,4-thiazepane-4-carboxamide CAS No. 1428374-31-5

3-((dimethylamino)methyl)-N-phenyl-1,4-thiazepane-4-carboxamide

Cat. No. B2559642
CAS RN: 1428374-31-5
M. Wt: 293.43
InChI Key: UYRUWCWPGMDITA-UHFFFAOYSA-N
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Description

The compound “3-((dimethylamino)methyl)-N-phenyl-1,4-thiazepane-4-carboxamide” is a complex organic molecule. It contains a thiazepane ring, which is a seven-membered ring with one sulfur atom, one nitrogen atom, and five carbon atoms. Attached to this ring is a phenyl group (a six-membered carbon ring, indicative of the presence of benzene) and a carboxamide group (consisting of a carbonyl group (C=O) and an amine (NH2)) .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiazepane ring, the attachment of the phenyl group, and the formation of the carboxamide group. Unfortunately, without specific literature or studies on this compound, it’s challenging to provide a detailed synthesis analysis .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions take place. The presence of functional groups like the carboxamide could make it reactive with certain other chemicals .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity with other chemicals .

Scientific Research Applications

Synthesis and Biological Activities

Several studies have focused on synthesizing derivatives of carboxamide and examining their cytotoxic, antimicrobial, and potential therapeutic effects:

  • Cytotoxic Activity : The synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines has been investigated, showing potent cytotoxicity against murine leukemia, lung carcinoma, and human leukemia cell lines, with some compounds demonstrating significant efficacy in vivo against tumors in mice (Deady et al., 2003).

  • Antimicrobial and Antifungal Activities : Thiophene-3-carboxamide derivatives have shown antibacterial and antifungal activities, with detailed structural analysis contributing to understanding their mode of action (Vasu et al., 2003).

  • Antitumor and Antioxidant Activities : The microwave-assisted synthesis of new pyrazolopyridines has been reported, along with their antioxidant, antitumor, and antimicrobial activities, providing insights into their potential as therapeutic agents (El‐Borai et al., 2013).

  • Enantioselective Synthesis for Antidepressants : Research on the enantioselective synthesis of important intermediates for antidepressant drugs has been conducted, demonstrating the potential of specific mutants of carbonyl reductase in producing high-purity chiral γ-amino alcohols (Zhang et al., 2015).

  • Development of Dynamin GTPase Inhibitors : Indole-based compounds have been developed as inhibitors of dynamin GTPase, essential for clathrin-mediated endocytosis, showing promise in targeting cellular processes involved in diseases (Gordon et al., 2013).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would describe how it interacts with biological systems to produce its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it’s a volatile compound, it could pose a risk of inhalation. If it’s a strong acid or base, it could pose a risk of burns .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. If it has promising properties, it could be the subject of further studies to explore its potential uses .

properties

IUPAC Name

3-[(dimethylamino)methyl]-N-phenyl-1,4-thiazepane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3OS/c1-17(2)11-14-12-20-10-6-9-18(14)15(19)16-13-7-4-3-5-8-13/h3-5,7-8,14H,6,9-12H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYRUWCWPGMDITA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CSCCCN1C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Dimethylamino)methyl]-N-phenyl-1,4-thiazepane-4-carboxamide

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